N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt
Brand Name: Vulcanchem
CAS No.: 1356017-48-5
VCID: VC0028790
InChI: InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1/i;1D3
SMILES: CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C20H35N3O4S
Molecular Weight: 416.595

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt

CAS No.: 1356017-48-5

Cat. No.: VC0028790

Molecular Formula: C20H35N3O4S

Molecular Weight: 416.595

* For research use only. Not for human or veterinary use.

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt - 1356017-48-5

Specification

CAS No. 1356017-48-5
Molecular Formula C20H35N3O4S
Molecular Weight 416.595
IUPAC Name (2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C12H23N.C8H12N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h11-13H,1-10H2;6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t;6?,7-/m.0/s1/i;1D3
Standard InChI Key AEWZVNHASHNRAX-IJTRFPNGSA-N
SMILES CC(=O)NC(CSC(CO)C#N)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Properties and Structure

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt is a deuterated analog of N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, containing three deuterium atoms in the acetyl group. This strategic labeling enables its use in isotopic tracing studies while maintaining the fundamental chemical properties of the non-deuterated compound.

Basic Chemical Information

The compound is characterized by the following fundamental properties:

PropertyValue
CAS Number1356017-48-5
Molecular FormulaC20H32D3N3O4S
Molecular Weight416.59 g/mol
IUPAC Name(2R)-3-(1-cyano-2-hydroxyethyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine
Physical StateSolid
Storage Requirements-20°C, stored in inert gas

The molecular structure features a cysteine core with an attached 1-cyano-2-hydroxyethyl group at the sulfur atom and a deuterium-labeled acetyl group at the amino terminus, forming a salt with dicyclohexylamine . The compound exists as a mixture of diastereomers due to the potential stereochemistry at the cyano-bearing carbon atom .

Structural Characteristics

The compound contains several key functional groups that contribute to its biological and chemical behavior:

  • A trideuterated acetyl group (CD3CO-) that serves as the isotopic label

  • A cyano group (-CN) that is characteristic of nitrile metabolites

  • A hydroxyl group (-OH) providing hydrogen bonding capability

  • A carboxylic acid group neutralized in the salt form with dicyclohexylamine

  • A thioether linkage that represents the conjugation point with the cysteine moiety

This combination of functional groups allows the molecule to participate in various biochemical interactions while remaining detectable through isotope-sensitive analytical techniques.

Synthesis and Preparation

The synthesis of N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt involves a multi-step process that requires precise control of reaction conditions to ensure proper incorporation of the deuterium label and formation of the desired product.

Synthetic Route

The primary synthetic pathway involves:

  • Reaction of L-cysteine with 1-cyano-2-hydroxyethyl chloride to form the S-substituted cysteine intermediate

  • Acetylation of the amino group using deuterium-labeled acetic anhydride (Ac2O-d6) to introduce the trideuterated acetyl group

  • Salt formation with dicyclohexylamine to improve stability and crystallization properties

This synthesis requires careful temperature control and anhydrous conditions to prevent side reactions and ensure high yield of the desired product. The reaction typically proceeds under mild basic conditions to facilitate the nucleophilic attack of the cysteine sulfhydryl group on the chloride compound.

Purification and Characterization

After synthesis, the compound undergoes purification procedures that may include:

  • Recrystallization to obtain the pure dicyclohexylamine salt

  • Chromatographic separation to resolve diastereomeric mixtures if necessary

  • Analytical verification using mass spectrometry to confirm deuterium incorporation

  • NMR spectroscopy to verify structural integrity and purity

The final product is typically characterized by NMR spectra showing the absence of protium signals in the acetyl group, confirming successful deuterium labeling.

Applications in Research

N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt has emerged as a valuable tool in various research fields, particularly in metabolic studies and analytical chemistry.

Metabolic Studies

As a labeled metabolite of acrylonitrile (ACN), this compound plays a crucial role in understanding the metabolic fate of nitriles in biological systems. The incorporation of deuterium allows researchers to:

  • Track the metabolic pathways of acrylonitrile and related compounds

  • Study the formation and elimination of mercapturic acid conjugates

  • Investigate the mechanisms of nitrile-induced toxicity

  • Evaluate species differences in nitrile metabolism

  • Assess the role of glutathione conjugation in detoxification processes

These applications are particularly relevant in toxicological research focused on industrial chemicals and environmental pollutants containing nitrile groups.

Analytical Applications

The compound serves important functions in analytical chemistry:

ApplicationPurposeAdvantage of Deuterium Labeling
Mass SpectrometryQuantification of non-deuterated analogs in biological samplesMass shift allows differentiation from endogenous compounds
Pharmacokinetic StudiesInternal standard for bioanalytical methodsEnhances accuracy of quantification
MetabolomicsReference standard for nitrile metabolite identificationImproves detection specificity
NMR SpectroscopyStructural elucidation of related metabolitesProvides distinct spectral patterns

The deuterium labeling creates a mass difference of 3 atomic mass units compared to the non-deuterated analog, which is easily detectable by mass spectrometry while maintaining nearly identical chromatographic properties .

Storage ParameterRecommended ConditionNotes
Temperature-20°C (standard) or -80°C (long-term)Lower temperatures extend shelf life
AtmosphereInert gas (e.g., nitrogen or argon)Prevents oxidation of sulfur and other reactive groups
Humidity ControlHygroscopic - requires moisture protectionStore with desiccant or in sealed containers
Light ExposureProtect from lightAmber vials or aluminum foil wrapping recommended

When stored at -80°C, the compound maintains stability for up to 6 months, while storage at -20°C limits the shelf life to approximately 1 month .

SupplierQuantityPrice (EUR)Delivery Timeframe
CymitQuimica500 μg286.00Not specified
CymitQuimica2500 μg1,238.00Not specified
CymitQuimica5 mg1,935.00Not specified
MySkinRecipes5 mg8,873.4210-20 days

The significant price variations between suppliers reflect differences in purity, certification processes, and market positioning .

Product Specifications

Commercial products typically come with the following specifications:

  • Purity certification (typically >95% or >98%)

  • Analytical data confirming structure and isotopic incorporation

  • Batch-specific certificates of analysis

  • Information on diastereomeric ratio if applicable

  • Recommendations for preparation of stock solutions

Sample solutions are sometimes available at specified concentrations (e.g., 25 μL at 10 mM) for analytical method development and validation purposes .

Comparison with Related Compounds

Understanding the relationship between N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt and structurally similar compounds provides context for its specific applications.

Structural Analogs

Several related compounds share structural features with N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine Dicyclohexylamine Salt:

CompoundCAS NumberMolecular WeightKey Structural Difference
N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteineNot specified in sources413.57 g/mol (approx.)Non-deuterated acetyl group
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt1331896-18-4388.6 g/molLacks cyano group and deuterium labeling

The non-deuterated analog serves as the reference compound that the deuterated version is designed to mimic in biochemical systems while providing analytical distinction .

Metabolic Relationships

As a mercapturic acid derivative, N-(Acetyl-d3)-S-(1-cyano-2-hydroxyethyl)cysteine represents a specific phase II metabolic pathway:

  • Acrylonitrile (parent compound) undergoes initial conjugation with glutathione

  • The glutathione conjugate undergoes sequential enzymatic modifications

  • The final mercapturic acid product (N-acetylcysteine conjugate) is formed through N-acetylation

  • The deuterated analog follows identical pathways but carries the isotopic label

This metabolic relationship makes the compound particularly valuable for studying detoxification mechanisms of nitrile-containing xenobiotics.

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